

Toxicological Evaluation of Long-Term Pine Bark Extract Supplementation: A Technical Guide

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Compound of Interest

Compound Name: Pine bark extract

Cat. No.: B1178680

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Introduction

Pine bark extract, derived from the bark of various pine species such as *Pinus pinaster*, is a complex mixture of bioactive compounds, primarily proanthocyanidins, flavonoids, and phenolic acids. Marketed under various trade names, including Pycnogenol®, Enzogenol®, and Oligopin®, it is widely consumed as a dietary supplement for its potent antioxidant and anti-inflammatory properties.[1][2][3] Its purported health benefits have been investigated for a range of chronic conditions.[4][5][6] Given its increasing long-term use by the general public, a thorough toxicological evaluation is critical for researchers, scientists, and drug development professionals to understand its safety profile. This guide provides an in-depth summary of the available toxicological data, details of experimental protocols, and an overview of the key mechanisms of action.

Quantitative Toxicological Data

The safety of **pine bark extract** has been established through extensive research, including animal studies and human clinical trials, leading to a "generally recognized as safe" (GRAS) status for some standardized extracts.[7][8][9][10] Adverse effects are infrequent and typically mild, most commonly involving transient gastrointestinal discomfort, dizziness, nausea, or headache.[2][3][7]

Animal Toxicity Studies

Animal studies are fundamental in determining the safety profile of a substance, establishing key toxicological benchmarks such as the No-Observed-Adverse-Effect Level (NOAEL) and acute toxicity limits.

Table 1: Acute and Sub-chronic Toxicity of **Pine Bark Extract** in Animal Models

Study Type	Species	Extract/Product	Duration	Dosage	Key Findings	Reference(s)
Acute Oral Toxicity	Rat	Oligopin®	Single Dose	Up to 2000 mg/kg	No mortality or signs of toxicity observed.	[11]
Acute Oral Toxicity	Rat	French maritime pine bark extract™	Single Dose	15,900 mg/kg	LD50 value reported.	[12]
90-Day Oral Toxicity	Sprague Dawley Rat	Oligopin®	90 Days	Up to 1000 mg/kg/day	No toxicologically significant clinical signs, changes in body weight, or mortality. NOAEL established at 1000 mg/kg/day.	[11]

Human Clinical Safety Data

Numerous clinical trials have evaluated the efficacy of **pine bark extract** for various conditions, providing a substantial body of evidence for its safety in humans at therapeutic doses.

Table 2: Summary of Dosing and Safety in Human Clinical Trials

Daily Dosage Range	Duration of Use	Studied Populations	Commonly Reported Adverse Events	Reference(s)
20 mg - 480 mg	2 weeks to 6 months	Healthy individuals, patients with hypertension, diabetes, osteoarthritis, endometriosis, etc.	Gastrointestinal discomfort, nausea, dizziness, headache (all mild and transient).	[2] [7] [8]
150 mg	6 months	Hypertensive patients	No significant adverse events reported. Used in conjunction with anti-hypertensive medication.	[13]
200 mg	12 weeks	Individuals with elevated cardiovascular disease risk	Frequency of adverse events (headache, sleepiness, GI discomfort) was similar to the placebo group.	[14]

Experimental Protocols

The toxicological assessment of botanical extracts follows standardized guidelines to ensure data reliability and reproducibility. The Organization for Economic Co-operation and

Development (OECD) provides a framework for such studies.

Sub-chronic 90-Day Oral Toxicity Study (as per OECD Guideline 408)

A 90-day oral toxicity study is a cornerstone for evaluating the safety of a substance intended for long-term human consumption. The study on Oligopin® provides a clear example of this protocol in practice.[\[11\]](#)

- Test System: Sprague Dawley rats, typically 10 males and 10 females per group.
- Acclimation: Animals are acclimated to laboratory conditions for a minimum of 5 days before the study begins.
- Groups:
 - Control Group: Receives the vehicle (e.g., distilled water) only.
 - Test Groups: At least three groups receiving different dose levels of the **pine bark extract** (e.g., low, mid, high dose).
- Administration: The test substance is administered orally by gavage, once daily, seven days a week for 90 days.
- In-life Observations:
 - Mortality and Clinical Signs: Animals are observed twice daily for mortality and signs of toxicity.
 - Body Weight and Food Consumption: Measured weekly.
 - Ophthalmological Examination: Performed prior to the start of the study and at termination.
 - Functional Observations: A functional observational battery (FOB) is conducted towards the end of the study to assess sensory and motor functions.
- Terminal Procedures:

- Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of a wide range of parameters (e.g., red/white blood cell counts, liver enzymes, kidney function markers).
- Necropsy and Organ Weights: All animals are subjected to a full gross necropsy. Key organs (e.g., liver, kidneys, brain, heart, spleen) are weighed.
- Histopathology: A comprehensive set of tissues from all control and high-dose animals is examined microscopically. Any target organs identified are also examined in the lower-dose groups.

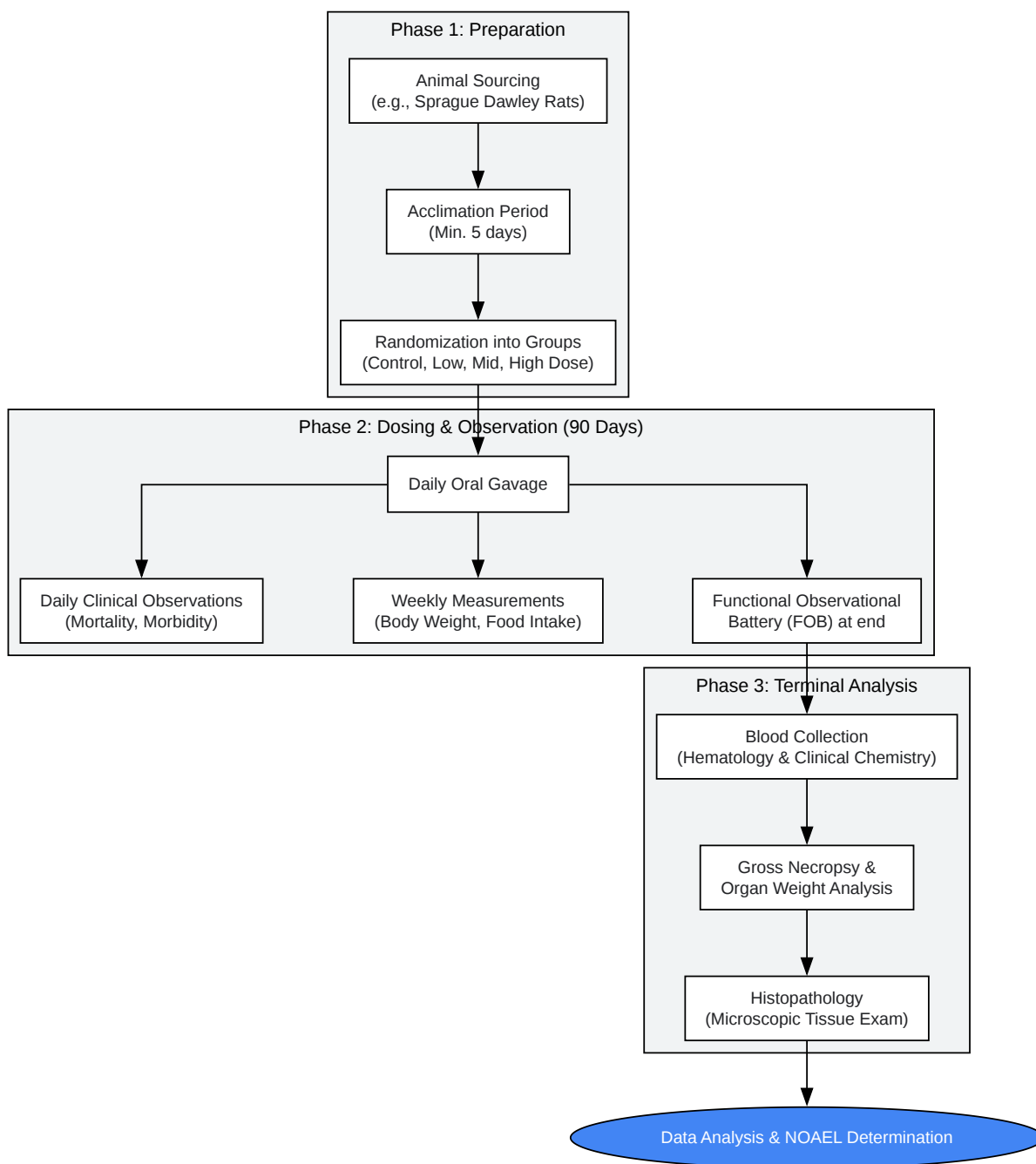
Mutagenicity and Genotoxicity Assays

These assays are crucial for identifying substances that can cause genetic damage.

- Bacterial Reverse Mutation Assay (Ames Test): This test uses several strains of *Salmonella typhimurium* and *Escherichia coli* with mutations in genes involved in histidine or tryptophan synthesis. It assesses the ability of the test substance to cause mutations that revert the bacteria to a state where they can synthesize their own amino acids. **Pine bark extract** was found to be non-mutagenic in this assay.[\[11\]](#)[\[15\]](#)
- In Vitro Mammalian Chromosome Aberration Test: This assay uses cultured mammalian cells, such as human lymphocytes, to identify agents that cause structural chromosome aberrations. **Pine bark extract** was shown to be non-genotoxic in this assay.[\[11\]](#)

Visualized Workflows and Signaling Pathways

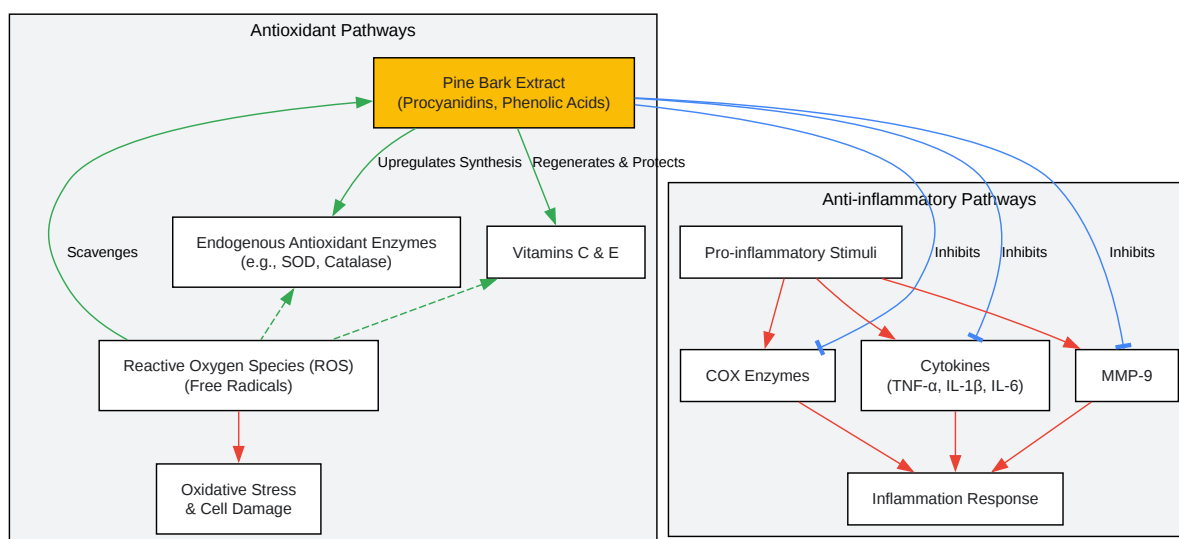
Understanding the experimental process and the extract's mechanism of action is aided by visual diagrams.



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Workflow for a 90-Day Rodent Oral Toxicity Study.

Pine bark extract exerts its biological effects through multiple pathways, primarily related to its antioxidant and anti-inflammatory capabilities. The procyanidins and other polyphenols within the extract are key to these actions.[16][17][18]



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Key Antioxidant and Anti-inflammatory Mechanisms of **Pine Bark Extract**.

Conclusion

The comprehensive body of evidence from long-term animal studies and extensive use in human clinical trials indicates that **pine bark extract** is well-tolerated and possesses a wide margin of safety. Acute toxicity is exceptionally low, and sub-chronic studies have established a high NOAEL.[11] While mild and transient side effects can occur, no serious adverse events have been consistently reported in the literature.[19] The primary mechanisms of action,

centered on potent antioxidant and anti-inflammatory effects, provide a plausible biological basis for its studied health benefits.[16][17] For researchers and drug development professionals, **pine bark extract** serves as an example of a well-studied botanical with a favorable safety profile, though continued pharmacovigilance and adherence to standardized testing protocols remain essential for all natural products.

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